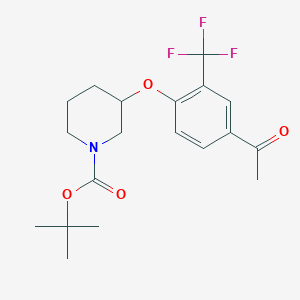
3-(4-Acetyl-2-trifluoromethyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester
概要
説明
3-(4-Acetyl-2-trifluoromethyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C19H24F3NO4 and its molecular weight is 387.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(4-Acetyl-2-trifluoromethyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester, with the CAS number 1100768-25-9, is a compound that has attracted attention for its potential biological activities. This article reviews its biological activity, focusing on pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 387.4 g/mol. The structure features a piperidine ring substituted with an acetyl and trifluoromethyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H24F3NO4 |
| Molecular Weight | 387.4 g/mol |
| CAS Number | 1100768-25-9 |
Anticancer Activity
Research indicates that compounds featuring similar structural motifs exhibit significant anticancer properties. For instance, studies on related piperidine derivatives have shown promising results against various cancer cell lines. The presence of electron-withdrawing groups like trifluoromethyl has been associated with enhanced cytotoxicity due to increased lipophilicity and altered electronic properties, which may facilitate better interaction with cellular targets.
TRPV1 Receptor Modulation
High-throughput screening has identified piperidine derivatives as ligands for the TRPV1 receptor, which is implicated in pain and inflammatory responses. The SAR analysis suggests that modifications in the piperidine structure can enhance binding affinity and selectivity towards TRPV1, indicating potential therapeutic applications in pain management .
Structure-Activity Relationship (SAR)
The SAR studies of similar compounds reveal that:
- Substituents : The presence of trifluoromethyl and acetyl groups significantly influences biological activity.
- Piperidine Ring : Modifications on the piperidine ring can enhance receptor binding and improve pharmacokinetic properties.
- Hydrophobic Interactions : Increased hydrophobicity from fluorinated groups often correlates with improved membrane permeability and bioavailability.
Case Studies
- Antiproliferative Effects : A study evaluated the antiproliferative effects of various piperidine derivatives on cancer cell lines such as A431 (epidermoid carcinoma) and HT29 (colon cancer). Compounds structurally similar to tert-butyl ester derivatives showed IC50 values comparable to established chemotherapeutics like doxorubicin .
- In Vivo Studies : In vivo models have demonstrated that compounds with similar structures exhibit significant analgesic effects when administered orally, suggesting that modifications like the tert-butyl ester enhance oral bioavailability and therapeutic efficacy .
科学的研究の応用
Pharmacological Potential
Research indicates that derivatives of piperidine compounds exhibit various biological activities, including anti-inflammatory, analgesic, and antibacterial properties. The presence of the trifluoromethyl group is known to enhance the potency and selectivity of these compounds in biological systems.
Drug Development
The compound is being explored as a lead structure for developing new therapeutic agents targeting specific diseases. Its structural modifications can lead to derivatives with improved efficacy against conditions such as:
- Neurological Disorders : Piperidine derivatives have shown promise in treating neurological conditions due to their ability to cross the blood-brain barrier.
- Cancer : The compound's mechanism of action may involve inhibiting certain pathways involved in tumor growth, making it a candidate for anticancer drug development.
Agricultural Applications
Recent studies suggest that compounds similar to 3-(4-Acetyl-2-trifluoromethyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester can be utilized as agrochemicals. Their effectiveness as herbicides or insecticides is attributed to their ability to disrupt biological processes in pests while being less harmful to non-target organisms.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of piperidine derivatives, including the target compound, against various cancer cell lines. Results demonstrated significant cytotoxicity with IC50 values in the low micromolar range, indicating potential for further development into anticancer therapeutics.
Case Study 2: Neuroprotective Effects
Research focused on the neuroprotective effects of piperidine derivatives highlighted their ability to inhibit neuroinflammation in vitro. The findings suggest that modifications similar to those found in this compound could lead to effective treatments for neurodegenerative diseases.
特性
IUPAC Name |
tert-butyl 3-[4-acetyl-2-(trifluoromethyl)phenoxy]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3NO4/c1-12(24)13-7-8-16(15(10-13)19(20,21)22)26-14-6-5-9-23(11-14)17(25)27-18(2,3)4/h7-8,10,14H,5-6,9,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPRVMSITOZISO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC2CCCN(C2)C(=O)OC(C)(C)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













